

An In-depth Technical Guide on (Methylsulfamoyl)amine (CAS 72179-84-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Methylsulfamoyl)amine

Cat. No.: B106483

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(Methylsulfamoyl)amine**, also known as N-methylsulfamide. Due to the limited availability of specific research data for this compound, this document combines available technical data with established, generalized experimental protocols relevant to its chemical class. This approach aims to equip researchers with the foundational knowledge needed for its potential synthesis, characterization, and evaluation.

Core Technical Data

(Methylsulfamoyl)amine is a chemical compound belonging to the sulfamide class. The following tables summarize its key physical, chemical, and safety information based on available data.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	72179-84-1	[1]
IUPAC Name	N-methylsulfamide	
Synonyms	(Methylsulfamoyl)amine, (sulfamoylamino)methane	[2]
Molecular Formula	CH ₆ N ₂ O ₂ S	[1]
Molecular Weight	110.14 g/mol	
Physical Form	Solid	
Melting Point	65.5-66.0 °C	
Boiling Point	229.0 ± 23.0 °C at 760 mmHg	
Purity	Typically ≥97%	
InChI Key	NOXPGSDFQWSNSW- UHFFFAOYSA-N	
SMILES	CNS(=O)(=O)N	[1]
Storage Temperature	Room Temperature	

Table 2: Safety Information

Category	Information	Source(s)
Pictogram	GHS07 (Harmful)	
Signal Word	Warning	
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Precautionary Statements	P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501	

Experimental Protocols

While specific experimental protocols for the synthesis and biological evaluation of **(Methylsulfamoyl)amine** are not readily available in published literature, the following sections provide detailed, representative methodologies for the synthesis of N-substituted sulfamides and for the biological screening of small molecules. These protocols can be adapted by researchers for their specific needs.

Synthesis of N-Alkylsulfamides: A Representative Protocol

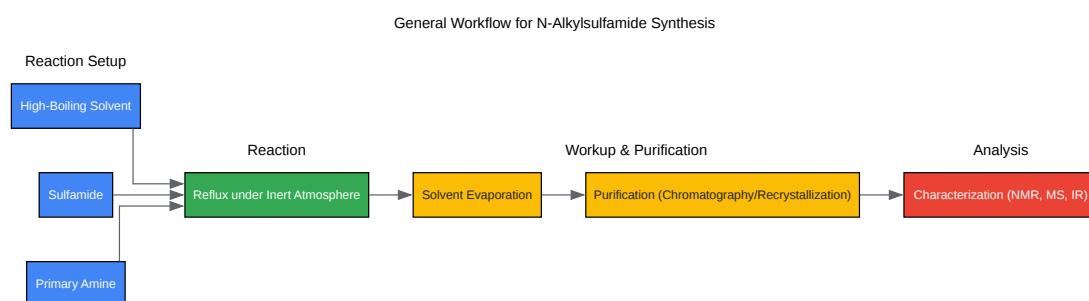
The synthesis of N-alkylsulfamides can generally be achieved through the reaction of an amine with sulfamoyl chloride or by the reaction of a primary amine with sulfamide. The following is a generalized procedure that could be adapted for the synthesis of N-methylsulfamide.

Method: Reaction of a Primary Amine with Sulfamide

This method is often employed for the synthesis of monosubstituted sulfamides.

Materials:

- Primary amine (e.g., methylamine)
- Sulfamide
- High-boiling point solvent (e.g., dioxane, toluene)
- Inert atmosphere (e.g., Nitrogen or Argon)
- Standard laboratory glassware for reflux
- Purification apparatus (e.g., column chromatography, recrystallization setup)


Procedure:

- In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in a suitable high-boiling point solvent.
- Add sulfamide (1.0 to 1.2 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for several hours to overnight. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield the pure N-alkylsulfamide.

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure.

- Mass Spectrometry (MS): To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, S=O).

[Click to download full resolution via product page](#)

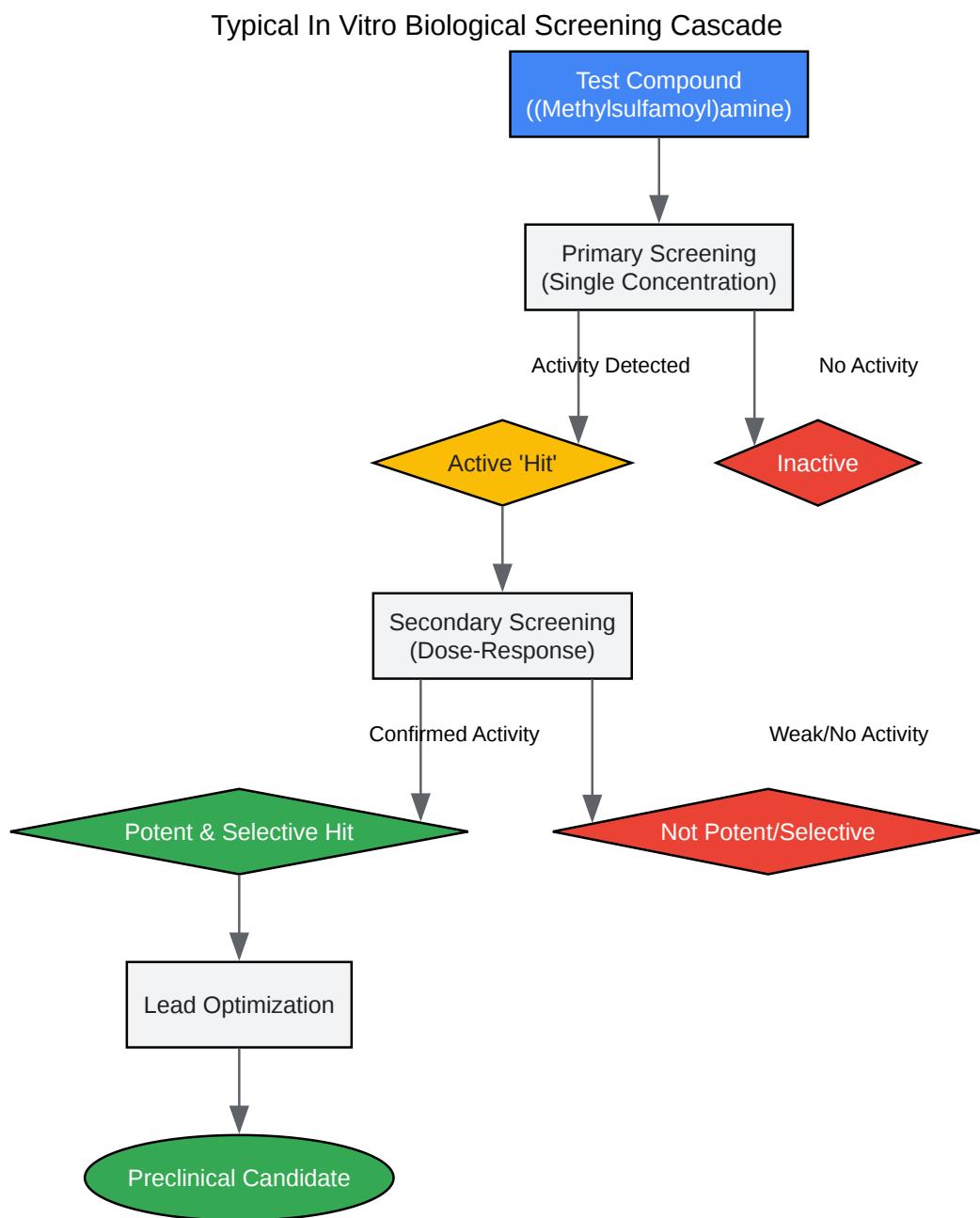
Caption: General workflow for the synthesis of N-alkylsulfamides.

General Protocol for In Vitro Biological Activity Screening

For a novel compound like **(Methylsulfamoyl)amine**, a tiered approach to biological screening is typically employed in drug discovery to identify potential therapeutic activities.

1. Primary Screening (High-Throughput Screening - HTS):

- Objective: To rapidly assess the activity of the compound against a large number of biological targets.


- **Methodology:** The compound is tested at a single concentration (e.g., 10 μ M) in a panel of biochemical or cell-based assays.
 - **Biochemical Assays:** These assays measure the effect of the compound on a purified target, such as an enzyme or a receptor. Common formats include fluorescence, luminescence, or absorbance-based readouts.[3][4]
 - **Cell-Based Assays:** These assays measure the effect of the compound on a cellular process, such as cell viability, proliferation, or the activation of a signaling pathway.[3]

2. Secondary Screening (Dose-Response and Selectivity):

- **Objective:** To confirm the activity of "hits" from the primary screen and to determine their potency and selectivity.
- **Methodology:**
 - **Dose-Response Curves:** Active compounds are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).
 - **Selectivity Profiling:** Compounds are tested against a panel of related targets to assess their selectivity.

3. Lead Optimization:

- **Objective:** To chemically modify the most promising compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

[Click to download full resolution via product page](#)

Caption: A generalized workflow for in vitro biological screening.

Potential Research Applications

While specific applications of **(Methylsulfamoyl)amine** are not documented, compounds containing the sulfamide or sulfonamide moiety are of significant interest in medicinal chemistry. They are known to exhibit a wide range of biological activities, and this structural class is present in several marketed drugs. Potential areas of investigation for **(Methylsulfamoyl)amine** and its derivatives could include:

- Antimicrobial Agents: Sulfonamides were among the first effective antimicrobial drugs.
- Anticonvulsants: Some sulfamide derivatives have shown promise as anticonvulsant agents. [\[2\]](#)
- Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzyme inhibitors.
- Herbicide Development: Certain N-methylsulfamide derivatives are used as active ingredients in herbicides.[\[5\]](#)[\[6\]](#)

Conclusion

(Methylsulfamoyl)amine (CAS 72179-84-1) is a simple N-alkylsulfamide for which basic chemical and physical data are available. However, a significant gap exists in the scientific literature regarding its specific synthesis, biological activity, and potential applications. This technical guide has aimed to bridge this gap by providing both the known quantitative data and representative experimental protocols that can serve as a starting point for researchers interested in exploring the properties and potential of this compound. Further research is necessary to fully elucidate the chemical and biological characteristics of **(Methylsulfamoyl)amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Frontiers | Herbicides Tolerance in a *Pseudomonas* Strain Is Associated With Metabolic Plasticity of Antioxidative Enzymes Regardless of Selection [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on (Methylsulfamoyl)amine (CAS 72179-84-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b106483#methylsulfamoyl-amine-cas-number-72179-84-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

